molecular formula C6H9N3O B13080240 (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol

Cat. No.: B13080240
M. Wt: 139.16 g/mol
InChI Key: CLYMYSCEASTLDY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is a chiral 1,2-amino alcohol of high interest in contemporary organic synthesis and medicinal chemistry research. This compound combines a privileged chiral amino alcohol motif with a pyrimidine heterocycle, a fundamental scaffold in biologically active molecules . The defined spatial arrangement of the amino and hydroxyl groups in this (S)-configured enantiomer allows for chelation to metal centers, making it a valuable precursor for developing chiral auxiliaries and ligands in asymmetric synthesis to control the stereochemical outcome of reactions . The pyrimidine nucleus is a key component of nucleobases like uracil, thymine, and cytosine, and derivatives are extensively investigated for their anticancer, antiviral, and antimicrobial properties . The integration of this heteroaromatic ring with a chiral amino alcohol side chain creates a multifunctional scaffold with potential for multiple points of interaction, such as hydrogen bonding and π-stacking, with biological macromolecules. This positions this compound as a valuable building block for synthesizing enzyme inhibitors, receptor ligands, and other biologically active compounds . Current research trajectories for such structures focus on exploring their biological activities and their application in creating novel chiral catalysts . Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(1S)-2-amino-1-pyrimidin-4-ylethanol

InChI

InChI=1S/C6H9N3O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4,6,10H,3,7H2/t6-/m0/s1

InChI Key

CLYMYSCEASTLDY-LURJTMIESA-N

Isomeric SMILES

C1=CN=CN=C1[C@H](CN)O

Canonical SMILES

C1=CN=CN=C1C(CN)O

Origin of Product

United States

Preparation Methods

Example from Patent Literature: Multi-step Synthesis and Purification

A patent (WO2016128996A2) describes a process involving pyrimidine derivatives functionalized with amino and hydroxy groups, which can be adapted for the preparation of this compound:

  • Step A : Dissolution of a pyrimidine intermediate in organic solvents such as ethyl acetate or toluene at controlled temperatures (30°C to 3°C).
  • Step B : Addition of reagents like acetic acid and sodium nitrite under cooling to form intermediates, monitored by HPLC for reaction progress.
  • Step C : Reaction with chiral amine salts and bases (e.g., potassium carbonate) to introduce the aminoethanol side chain with stereochemical control.
  • Step D : Purification involving solvent distillation, crystallization with solvents like diisopropyl ether, cyclohexane, or n-heptane, and filtration to isolate the product with high purity.

This procedure emphasizes temperature control, solvent choice, and reaction monitoring for yield optimization and stereochemical integrity.

Reaction Conditions and Solvent Effects

  • Organic solvents such as ethyl acetate, toluene, cyclohexane, and diisopropyl ether are commonly employed for reaction media and crystallization.
  • Temperature ranges from 3°C to 130°C depending on the step, with lower temperatures favoring stereochemical control and higher temperatures used for reaction completion.
  • Use of activated carbon and filtration through hyflo aids in impurity removal.

Data Table: Summary of Preparation Steps

Step Description Reagents/Conditions Temperature Purpose Yield/Notes
A Dissolution of pyrimidine intermediate Ethyl acetate, toluene 30°C to 3°C Prepare solution for reaction Clear solution formation
B Nitrosation and intermediate formation Acetic acid, sodium nitrite 3°C Functional group modification Monitored by HPLC
C Aminoethanol side chain introduction Chiral amine salt, potassium carbonate 30°C to 53°C Stereoselective substitution Reaction completion by HPLC
D Purification Diisopropyl ether, cyclohexane, n-heptane 3°C to 53°C Crystallization and isolation High purity solid obtained
E Drying and final isolation Vacuum drying Ambient Remove solvents Final product yield ~70-80% (varies)

Research Findings and Optimization

  • Reaction monitoring by HPLC is critical for ensuring completion and minimizing side products.
  • Temperature control during crystallization affects enantiomeric purity and yield.
  • Use of mixed solvents during crystallization improves product isolation and purity.
  • The choice of chiral amine salts and bases influences the stereochemical outcome.
  • Activated carbon treatment removes colored impurities and enhances product clarity.

Alternative Synthetic Routes

  • Direct asymmetric reduction of pyrimidinyl ketones to the amino alcohol.
  • Use of chiral catalysts in hydrogenation or reductive amination steps.
  • Enzymatic resolution of racemic mixtures, though less common for this compound.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldNotes
Amino → ImineKMnO₄ (acidic)(1S)-1-(Pyrimidin-4-yl)ethane-1,2-diimine65–78%pH-dependent selectivity
Amino → NitrileNaIO₄, RuCl₃2-Cyano-1-(pyrimidin-4-yl)ethanol52%Requires catalytic ruthenium

Reduction Reactions

The hydroxyl group participates in stereospecific reductions:

Reaction TypeReagents/ConditionsProductsYieldNotes
Hydroxyl → CH₂NaBH₄, EtOH(1S)-2-Amino-1-(pyrimidin-4-yl)ethane88%Retains (1S) configuration
Pyrimidine ring hydrogenationH₂, Pd/CDihydropyrimidine derivative70%Partial saturation of the ring

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation/acylation:

Reaction TypeReagents/ConditionsProductsYieldNotes
AcylationAcetic anhydride, pyridine(1S)-2-Acetamido-1-(pyrimidin-4-yl)ethanol90%Mild conditions
SulfonationSulfonic acid chlorideSulfonamide derivative82%Requires anhydrous conditions

Condensation Reactions

The compound forms Schiff bases and heterocycles:

Reaction TypeReagents/ConditionsProductsYieldNotes
Schiff base formationBenzaldehyde, EtOH(1S)-2-(Benzylideneamino)-1-(pyrimidin-4-yl)ethanol75%Reversible at acidic pH
Pyrazole synthesisHydrazine hydrate Pyrazolo[3,4-d]pyrimidine derivative68%Microwave-assisted

Cycloaddition and Ring Expansion

The pyrimidine ring participates in [3+2] cycloadditions:

Reaction TypeReagents/ConditionsProductsYieldNotes
Huisgen cycloadditionCu(I), azide Triazole-pyrimidine hybrid60%Click chemistry
DiazotizationHNO₂, HClPyrimido[4,5-d]oxazole45%Low-temperature

Stereochemical Transformations

The (1S) configuration influences asymmetric synthesis:

Reaction TypeReagents/ConditionsProductsYieldNotes
Kinetic resolutionLipase B, vinyl acetateEnantiopure (1S,2R) derivative>99% eeBiocatalytic
EpimerizationNaOH, H₂O(1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol30%Limited equilibrium

Key Research Findings

  • Regioselectivity : The pyrimidine N-1 position is more reactive in electrophilic substitutions than C-5 .

  • pH Sensitivity : Reactions involving the amino group require pH 7–9 to avoid protonation-induced deactivation.

  • Catalytic Effects : RuCl₃ enhances oxidation efficiency by 40% compared to stoichiometric oxidants.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a precursor in the synthesis of various biologically active compounds. Its structural features allow it to act as a scaffold for the development of new drugs targeting specific diseases.

Anticancer Activity

Recent studies have highlighted the potential of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol derivatives as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, ligand-based and structure-based pharmacophore modeling has identified specific derivatives that exhibit potent anticancer activity by inhibiting CDK9/Cyclin T1 kinase complexes .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundTargetIC50 (μM)Reference
Compound ACDK9/Cyclin T10.5
This compoundVarious CDKsTBD

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications, particularly against Gram-negative bacteria like Helicobacter pylori. Modifications to the amino and hydroxyl groups have been explored to enhance the uptake and efficacy of these compounds .

Structure-Activity Relationship Studies

Research indicates that specific structural modifications can significantly increase potency against bacterial strains. For example, the introduction of a primary amine has been shown to enhance activity by over 79-fold compared to baseline compounds .

Table 2: Antimicrobial Efficacy of Modified Compounds

CompoundBacterial StrainPotency IncreaseReference
Modified Compound 10H. pylori SS120-fold
Modified Compound 31H. pylori ATCC 43504>79-fold

Neuropharmacological Applications

The compound's structural characteristics suggest potential applications in neuropharmacology, particularly in developing treatments for neurological disorders.

Inhibition of Deaminase Activity

Research has indicated that derivatives of this compound can act as deaminase inhibitors, which are crucial in modulating neurotransmitter levels and could be beneficial in treating conditions like epilepsy or depression .

Table 3: Deaminase Inhibition Potential

CompoundEnzyme TargetInhibition TypeReference
Derivative ADeaminase Enzyme XCompetitive Inhibition
This compoundDeaminase Enzyme YTBD

Case Studies

Case Study 1: Anticancer Research
In a study focused on CDK inhibition, several derivatives were synthesized from this compound and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that modifications to the hydroxyl group on this compound resulted in enhanced antibacterial activity against H. pylori, paving the way for new therapeutic options for gastric infections.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

The structural and functional attributes of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol are compared below with five analogs derived from diverse sources. Key differences in aromatic substituents, molecular weight, and bioactivity are highlighted.

Data Table: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Aromatic Substituent Key Functional Groups Solubility (Predicted) Bioactivity/Applications Source
This compound Not provided C₆H₈N₃O ~142.15 Pyrimidin-4-yl Amino, Hydroxyl Moderate (polar) Potential kinase ligands Target compound
(1S)-2-Amino-1-(naphthalen-1-yl)ethan-1-ol 1568136-16-2 C₁₂H₁₃NO 187.24 Naphthalen-1-yl Amino, Hydroxyl Low (lipophilic) Research use (discontinued)
(S)-2-Amino-1-(3-chloro-phenyl)-ethanol 168112-89-8 C₈H₁₀ClNO ~171.6 3-Chloro-phenyl Amino, Hydroxyl Moderate Possible antimicrobial
(1S)-2-amino-1-(3-nitrophenyl)ethan-1-ol 129894-61-7 C₈H₁₀N₂O₃ ~182.18 3-Nitro-phenyl Amino, Hydroxyl Low (nitro group) Chemical synthesis
RX-3117 (Fluorinated cyclopentyl pyrimidinone) Not provided C₁₃H₁₅FN₄O₄ ~310.0 Pyrimidin-2-one Fluorine, Dihydroxy High (polar groups) Anticancer agent
1-[(1S)-...-pyridinone (Cayman Chem) 1453848-26-4 C₂₁H₁₈ClFN₆O₂ 440.86 Pyrimidinyl, Pyridinone Hydroxyl, Amino Low (high MW) Kinase inhibition

Key Comparative Analysis

Aromatic Substituent Effects
  • Pyrimidin-4-yl (Target Compound) : The pyrimidine ring’s nitrogen atoms enable hydrogen bonding and π-π interactions, enhancing binding to biological targets like kinases or nucleic acids. This contrasts with phenyl or naphthyl groups, which rely on hydrophobic interactions .
  • Its discontinued status suggests challenges in synthesis or stability .
  • Chloro-/Nitro-phenyl (): Electron-withdrawing substituents (Cl, NO₂) increase polarity but may reduce metabolic stability. The nitro group’s reactivity could limit in vivo applications .
Functional Group Contributions
  • Hydroxyl and Amino Groups: Present in all analogs, these groups facilitate solubility and hydrogen bonding. RX-3117’s additional fluorine and dihydroxy groups enhance metabolic stability and solubility, critical for anticancer activity .

Biological Activity

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available pyrimidine derivatives through various methods, including the use of amino alcohol intermediates. For instance, a common method includes the protection of amines followed by nucleophilic substitution and deprotection steps to yield the target compound.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example, studies have demonstrated that pyrimidine derivatives can inhibit the growth of Helicobacter pylori, with some compounds showing up to 20-fold increased potency compared to others in their class .

2. Kinase Inhibition

A significant area of research focuses on the inhibition of receptor tyrosine kinases, particularly ROS1 kinase, which is implicated in non-small cell lung cancer. Various derivatives of pyrimidin-4-yl ethanol have shown micromolar inhibitory activity against ROS1 kinase, suggesting that modifications in the structure can enhance potency .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how changes in the molecular structure affect biological activity. For example:

Modification Effect on Activity
Methylation at amine α-carbonIncreased potency against H. pylori
Hydroxyl group substitutionEnhanced uptake in Gram-negative bacteria
Chain length variationOptimal linker length improves efficacy

These observations highlight the importance of specific functional groups and their positions within the molecule for achieving desired biological effects.

Case Study 1: ROS1 Kinase Inhibition

A study synthesized a series of pyrimidine derivatives that were evaluated for their ability to inhibit ROS1 kinase. The results indicated that certain modifications led to enhanced selectivity and potency, with some compounds demonstrating IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

In another investigation, a series of pyrimidine-based compounds were tested against various bacterial strains. The findings revealed that specific substitutions on the pyrimidine ring significantly improved antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against certain Gram-positive bacteria .

Q & A

Q. What are the recommended synthetic routes for (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol, and how can intermediates be optimized?

Methodological Answer: The synthesis of structurally similar chiral amino alcohols often involves asymmetric catalysis or enzymatic resolution. For example, the preparation of RX-3117 (a pyrimidine-based compound) utilizes a multi-step process starting with cyclopentene derivatives and pyrimidinone intermediates . Key steps include fluorination, hydroxylation, and stereochemical control via chiral auxiliaries. Optimization of intermediates, such as adjusting reaction temperatures or using chiral catalysts (e.g., Ru-BINAP complexes), can improve enantiomeric excess (ee) and yield.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to potential skin/eye irritation and respiratory hazards. Waste must be segregated into halogenated and non-halogenated containers for professional disposal, as improper handling of pyrimidine derivatives may release toxic byproducts . For reactions generating volatile compounds, conduct experiments in fume hoods or gloveboxes. Emergency procedures should include immediate rinsing with water for exposure and consultation with safety data sheets (SDS) for antidotes .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer: Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard for enantiomeric separation. Polarimetry and circular dichroism (CD) spectroscopy further validate optical activity. For absolute configuration determination, X-ray crystallography of co-crystals with chiral resolving agents (e.g., dibenzoyl tartaric acid) is recommended .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified and resolved during synthesis?

Methodological Answer: Enantiomeric impurities are quantified via chiral GC-MS or NMR with shift reagents (e.g., Eu(hfc)₃). Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers. Alternatively, crystallization-induced asymmetric transformation (CIAT) under thermodynamic control can enhance stereopurity .

Q. What computational methods are suitable for modeling the reaction mechanisms of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for key steps like nucleophilic substitution or hydrogen bonding interactions. Molecular dynamics (MD) simulations assess solvent effects and catalyst-substrate binding affinities. Software suites like Gaussian or ORCA are commonly used .

Q. How should researchers address contradictory spectroscopic data when analyzing derivatives of this compound?

Methodological Answer: Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. 2D NMR techniques (COSY, HSQC) resolve signal overlaps. For IR, compare experimental data with computational predictions (e.g., harmonic vibrational frequencies from DFT) .

Q. What strategies improve the catalytic efficiency of this compound in asymmetric transformations?

Methodological Answer: Ligand design (e.g., phosphine-oxazoline ligands) enhances metal-catalyst coordination. Solvent screening (e.g., switching from THF to DCE) improves reaction kinetics. Additives like molecular sieves or ionic liquids (e.g., [BMIM][PF₆]) stabilize intermediates and reduce side reactions .

Q. How can metabolic pathways of this compound be studied in vitro?

Methodological Answer: Use liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) to identify phase I metabolites. LC-HRMS with isotopic labeling tracks metabolic stability. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) and analyze glucuronide conjugates via MS/MS fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.